N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a piperidine ring, a pyrimidine ring, and an isobutyramide group, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib , have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate many aspects of cellular growth and cellular response to the environment .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Tyrosine kinase inhibitors like imatinib, which may share similar mechanisms of action, primarily affect the phosphatidylinositol 3-kinase (pi3k) signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival .
Result of Action
Tyrosine kinase inhibitors like imatinib can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, including cyclization reactions involving urea and β-ketoacid intermediates.
Coupling Reactions: The piperidine and pyrimidine rings are coupled using reagents such as Pd2(dba)3, xantphos, and Cs2CO3.
Introduction of the Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Uniqueness
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is unique due to its combination of a piperidine ring, a pyrimidine ring, and an isobutyramide group.
Properties
IUPAC Name |
2-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)13(19)16-10-12-6-7-15-14(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWVKMURBIRQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.